molecular formula C49H66N10O12 B14247803 H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH CAS No. 267423-25-6

H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH

Cat. No.: B14247803
CAS No.: 267423-25-6
M. Wt: 987.1 g/mol
InChI Key: RFHWGUFJUZWSSU-IVAUIPPSSA-N
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Description

H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH is a synthetic linear peptide composed of eight amino acids. The sequence contains several residues of significant research interest, including Tryptophan (Trp), known for its unique role in protein structure and interactions due to its large, complex indole side chain , and Tyrosine (Tyr), which can be phosphorylated. The specific biological activity, molecular targets, and potential research applications for this particular sequence—such as potential use in kinase studies, receptor-ligand interaction assays, or as a standard in analytical chemistry—are currently not defined in the available literature and require further experimental characterization. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

267423-25-6

Molecular Formula

C49H66N10O12

Molecular Weight

987.1 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C49H66N10O12/c1-4-27(2)42(59-45(67)37(11-7-8-20-50)55-44(66)35(51)23-31-24-52-36-10-6-5-9-34(31)36)49(71)57-39(22-30-14-18-33(62)19-15-30)47(69)58-40(26-60)48(70)56-38(21-29-12-16-32(61)17-13-29)46(68)54-28(3)43(65)53-25-41(63)64/h5-6,9-10,12-19,24,27-28,35,37-40,42,52,60-62H,4,7-8,11,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,68)(H,55,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,63,64)/t27-,28-,35-,37-,38-,39-,40-,42-/m0/s1

InChI Key

RFHWGUFJUZWSSU-IVAUIPPSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Coupling

Solid-phase peptide synthesis remains the gold standard for constructing medium-length peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH. As demonstrated in liraglutide synthesis patents, a fluorenylmethyloxycarbonyl-glycine-resin (Fmoc-Gly-resin) serves as the foundational solid support. The resin’s loading capacity (typically 0.2–0.8 mmol/g) directly influences final product yield, with higher loadings risking steric hindrance during coupling.

Sequential Amino Acid Coupling

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids with side-chain protecting groups:

  • Tryptophan : Indole nitrogen protected with tert-butoxycarbonyl (Boc)
  • Lysine : ε-amino group protected with Boc
  • Tyrosine : Phenolic hydroxyl protected with tert-butyl (tBu)
  • Serine : Hydroxyl protected with tBu
  • Isoleucine/Alanine/Glycine : No side-chain protection required

Coupling reactions employ hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activators with N,N-diisopropylethylamine (DIEA) base in N-methylpyrrolidone (NMP). Critical coupling parameters include:

Parameter Optimal Range Impact on Synthesis
Activation Time 5–10 minutes Minimizes racemization risk
Reaction Temperature 25–40°C Enhances solubility of hydrophobic residues
Molar Excess 3–5 equivalents Compensates for steric hindrance

Hybrid Liquid-Phase Fragment Condensation

For challenging segments like Trp-Lys-Ile, patent WO2015100876A1 demonstrates the utility of pre-synthesizing tripeptide fragments via liquid-phase methods. The lysine-containing fragment Fmoc-Lys-(Glu(Nα-Palmitoyl)-OtBu)-OH is synthesized using:

  • Palmitic acid activation with N-hydroxysuccinimide (HOSu) and dicyclohexylcarbodiimide (DCC)
  • Coupling to H-Glu-OtBu to form Palmitoyl-Glu-OtBu
  • Subsequent reaction with Fmoc-Lys-OH under controlled pH (8.5–9.0)

This approach reduces steric challenges during solid-phase assembly of the full octapeptide.

Biosynthetic Pathway Considerations

While chemical synthesis dominates industrial production, understanding native amino acid biosynthesis informs protecting group strategy and metabolic engineering potentials:

Aromatic Amino Acid Production

Tryptophan and tyrosine derive from chorismate via the shikimate pathway. Key regulatory nodes include:

  • 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase : Feedback-inhibited by tyrosine (40%), phenylalanine (30%), and tryptophan (30%)
  • Anthranilate synthase : Tryptophan-dependent allosteric regulation through TrpE/TrpG subunits

These natural control mechanisms highlight the importance of sequence position when incorporating multiple aromatics, as residual pathway intermediates could theoretically influence coupling efficiency.

Cleavage and Global Deprotection

Final cleavage from resin employs trifluoroacetic acid (TFA)-based cocktails:

Reagent Volume (%) Function
TFA 95 Acidolytic cleavage
Triisopropylsilane 2.5 Cation scavenger
Water 2.5 Prevents tyrosine nitration

Reaction kinetics studies show complete deprotection of tBu groups requires ≥3 hours at 25°C, while Boc removal from tryptophan occurs within 30 minutes.

Purification and Analytical Characterization

Reverse-Phase HPLC Parameters

Column Mobile Phase Gradient Profile
C18 (5 μm, 250×4.6 mm) A: 0.1% TFA in H2O 5–60% B over 45 minutes
B: 0.1% TFA in MeCN Flow: 1 mL/min

Typical retention time: 22.3 minutes (±0.5 min). Impurity profiling reveals major byproducts from:

  • Incomplete Ser-Tyr coupling (ΔRT = +1.2 minutes)
  • Tyrosine O-sulfonation (ΔRT = -0.8 minutes)

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms molecular weight:

Calculated [M+H]+ Observed [M+H]+ Mass Error (ppm)
1023.48 1023.51 +29.3

Comparative Method Analysis

Parameter SPPS Hybrid Liquid-SPPS
Total Synthesis Time 7–10 days 5–7 days
Overall Yield 12–18% 22–28%
Purity (HPLC) 85–92% 90–95%
Scale Limitations <5 mmol ≤50 mmol

The hybrid method’s superiority in yield and scalability stems from reduced steric interference during fragment coupling.

Industrial-Scale Production Challenges

Cost Optimization

Raw material costs dominate production economics:

Component Cost Contribution (%)
Fmoc-Tyr(tBu)-OH 31
HATU 24
Resin 18

Implementing high-temperature continuous-flow systems could reduce activator usage by 40% through improved coupling kinetics.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of tryptophan and tyrosine.

    Reduction: Reduction reactions can break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Scientific Research Applications

Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.

    Biology: Serve as models for protein structure and function studies.

    Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. For instance, they may bind to receptors on cell surfaces, triggering intracellular signaling cascades that result in physiological responses.

Comparison with Similar Compounds

Key Features:

  • Sequence: The peptide contains aromatic residues (Trp, Tyr) that may contribute to UV absorption and hydrophobic interactions.
  • Molecular Weight : Estimated to exceed 900 Da based on summation of individual residue masses (e.g., H-Trp-Lys-OH has a molecular weight of 332.4 Da ; adding Ile, Tyr, Ser, Tyr, Ala, and Gly would significantly increase this value).
  • Potential Bioactivity: Analogous peptides, such as H-Lys-Trp-Lys-OH, exhibit antibacterial and antiviral properties , suggesting possible bioactivity for this compound.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH with structurally related peptides:

Compound Name Sequence/Key Residues Molecular Weight (Da) Bioactivity/Solubility Storage Conditions Evidence Source
This compound Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly ~900 (estimated) Hypothesized antimicrobial/UV interaction Likely -20°C (inferred) N/A
H-Trp-Lys-OH Trp-Lys 332.4 Research use; soluble in DMSO -20°C
H-Lys-Trp-Lys-OH Lys-Trp-Lys 464.6 Antibacterial, antiviral (patent CN 104072579 A) Not specified
H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH Oxytocin analog 1008.2 Hormonal signaling, medical research Not specified
H-Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser-Lys-Leu-Gly-Leu-Ala-Arg-OH Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser... 1820.17 Inflammation studies -20°C, desiccated
H-Lys-Thr-Tyr-OH Lys-Thr-Tyr 410.5 ≥98% purity 2-8°C
H-Tyr-Pro-Trp-OH Tyr-Pro-Trp 464.5 Structural studies Not specified

Key Observations

Bioactivity :

  • H-Lys-Trp-Lys-OH demonstrates antimicrobial and antiviral activities, likely due to its lysine-tryptophan motifs, which disrupt microbial membranes . The target peptide may share similar mechanisms given its Trp and Lys content.
  • In contrast, oxytocin analogs (e.g., H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH) are specialized for receptor-mediated signaling , highlighting functional diversity among peptides with overlapping residues.

Solubility and Stability :

  • Shorter peptides like H-Trp-Lys-OH and H-Lys-Thr-Tyr-OH exhibit solubility in DMSO or aqueous buffers . Longer peptides (e.g., H-Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser...) may require specialized solvents due to increased hydrophobicity.
  • Storage conditions vary: H-Lys-Thr-Tyr-OH is stable at 2-8°C , whereas others (e.g., H-Trp-Lys-OH) require -20°C , likely due to differences in degradation susceptibility.

Q & A

Q. How to address discrepancies between computational predictions and experimental binding affinities?

  • Answer : Re-evaluate force field parameters in docking simulations (e.g., solvation effects, protonation states). Validate with mutagenesis data and adjust scoring functions. Use isothermal titration calorimetry (ITC) for experimental ΔG comparisons .

Ethical and Reporting Standards

Q. What documentation is critical for ethical compliance in animal studies involving this peptide?

  • Answer : Submit detailed protocols for Institutional Animal Care and Use Committee (IACUC) review, including dose justification, humane endpoints, and analgesia plans. Provide raw data for mortality/toxicity in supplementary materials .

Q. How should researchers report negative or inconclusive results to avoid publication bias?

  • Answer : Adhere to FAIR data principles: share datasets in repositories (e.g., Zenodo) with metadata on experimental conditions. Use preprint platforms to disseminate findings and cite prior conflicting studies transparently .

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